1-(Bromoethynyl)naphthalene
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Overview
Description
1-(Bromoethynyl)naphthalene is an organic compound with the molecular formula C12H7Br It is a derivative of naphthalene, where a bromoethynyl group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)naphthalene can be synthesized through the bromination of naphthalene followed by the introduction of an ethynyl group. The process typically involves the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst to form 1-bromonaphthalene.
Introduction of Ethynyl Group: The 1-bromonaphthalene is then reacted with an ethynylating agent under specific conditions to introduce the ethynyl group, resulting in this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromoethynyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form different derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Addition Reactions: Halogens, hydrogen, and other electrophiles are used in addition reactions.
Oxidation and Reduction Reactions: Specific oxidizing and reducing agents are employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, such as nitriles, alkenes, and alcohols .
Scientific Research Applications
1-(Bromoethynyl)naphthalene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromoethynyl)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and ethynyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the ethynyl group.
2-Bromonaphthalene: An isomer with the bromine atom at the second position.
1-Chloronaphthalene: Similar structure with a chlorine atom instead of bromine.
1-Fluoronaphthalene: Similar structure with a fluorine atom instead of bromine.
Uniqueness: 1-(Bromoethynyl)naphthalene is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
77295-80-8 |
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Molecular Formula |
C12H7Br |
Molecular Weight |
231.09 g/mol |
IUPAC Name |
1-(2-bromoethynyl)naphthalene |
InChI |
InChI=1S/C12H7Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H |
InChI Key |
ZHRANKYVJQQBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CBr |
Origin of Product |
United States |
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